molecular formula C16H18N2O2 B3849695 2,5-dimethoxybenzaldehyde methyl(phenyl)hydrazone

2,5-dimethoxybenzaldehyde methyl(phenyl)hydrazone

Cat. No.: B3849695
M. Wt: 270.33 g/mol
InChI Key: ODISPFXEQXIPLE-SFQUDFHCSA-N
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Description

2,5-Dimethoxybenzaldehyde methyl(phenyl)hydrazone: is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is derived from 2,5-dimethoxybenzaldehyde and methyl(phenyl)hydrazine. It is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxybenzaldehyde methyl(phenyl)hydrazone typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and methyl(phenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydrazone group is oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction of the hydrazone group can lead to the formation of amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

    Oxidation: Formation of azines or other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds with nitro, bromo, or sulfonic acid groups.

Scientific Research Applications

Chemistry: 2,5-Dimethoxybenzaldehyde methyl(phenyl)hydrazone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, hydrazones are often used as probes or reagents to study enzyme activities and metabolic pathways. They can also be used in the development of diagnostic assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Hydrazones are known for their antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in drug discovery.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a useful intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2,5-dimethoxybenzaldehyde methyl(phenyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, enzyme inhibition, or activation, depending on the specific target and context.

Comparison with Similar Compounds

    2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of 2,5-dimethoxybenzaldehyde methyl(phenyl)hydrazone.

    Methyl(phenyl)hydrazine: Another precursor used in the synthesis.

    2,5-Dimethoxyphenethylamine: A related compound used in the synthesis of psychoactive substances.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of both 2,5-dimethoxybenzaldehyde and methyl(phenyl)hydrazine. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex organic molecules.

Properties

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-18(14-7-5-4-6-8-14)17-12-13-11-15(19-2)9-10-16(13)20-3/h4-12H,1-3H3/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODISPFXEQXIPLE-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)N=CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)/N=C/C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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